molecular formula C19H22N2O4 B3859138 1,5-bis(4-methoxyphenyl)-1,5-pentanedione dioxime

1,5-bis(4-methoxyphenyl)-1,5-pentanedione dioxime

Cat. No.: B3859138
M. Wt: 342.4 g/mol
InChI Key: BNGVHYMBAOYFIV-ZVDLMZJTSA-N
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Description

1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one is a chemical compound with the molecular formula C19H18O3 . It is also known by other names such as trans,trans-Bis(4-methoxybenzal)acetone, trans,trans-Bis(4-methoxybenzylidene)acetone, and trans,trans-Bis(4-methoxystyryl) Ketone .


Synthesis Analysis

This compound can be synthesized through the aldol condensation of acetone and p-anisaldehyde (4-methoxybenzaldehyde) under basic conditions . The reaction involves the formation of a new β-hydroxy carbonyl compound through the reaction of two carbonyl compounds . A stepwise sequence is employed to separate the monoaddition (Product A), and the reaction is repeated using Product A to generate the bis-addition (Product B) .


Molecular Structure Analysis

The molecular structure of 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one is characterized by its IUPAC name (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one and its InChI Code 1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+ .


Chemical Reactions Analysis

The aldol condensation reaction is a key reaction involved in the synthesis of this compound . This reaction can be performed under acid- or base-catalyzed conditions, and usually results in the formation of an α,β-unsaturated carbonyl compound . One of the reacting species must contain a protonated α-carbon adjacent to the carbonyl center .


Physical and Chemical Properties Analysis

1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one is a solid compound . It has a molecular weight of 294.35 and a melting point of 127.0 to 131.0 °C .

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

(NZ)-N-[(5E)-5-hydroxyimino-1,5-bis(4-methoxyphenyl)pentylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-16-10-6-14(7-11-16)18(20-22)4-3-5-19(21-23)15-8-12-17(25-2)13-9-15/h6-13,22-23H,3-5H2,1-2H3/b20-18-,21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGVHYMBAOYFIV-ZVDLMZJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)CCCC(=NO)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/O)/CCC/C(=N/O)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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